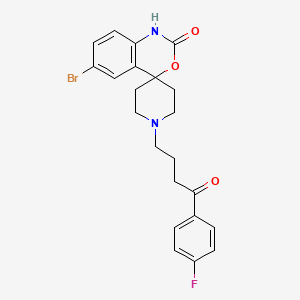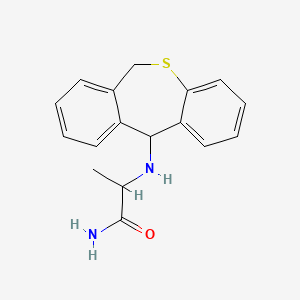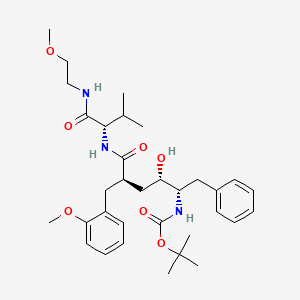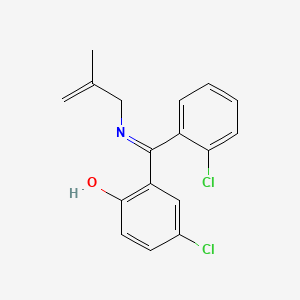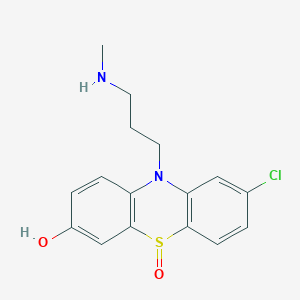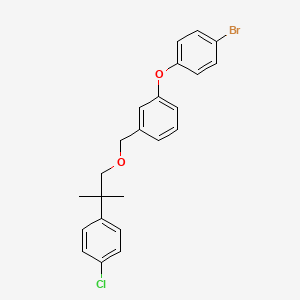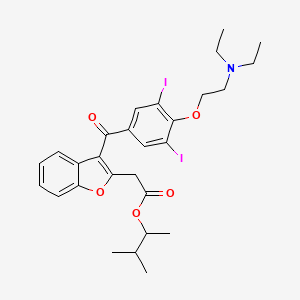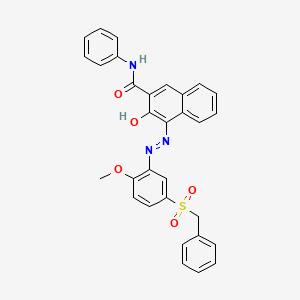
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and an azo linkage, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- typically involves multiple steps, including the formation of the naphthalene core, introduction of the carboxamide group, and the azo coupling reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- involves its interaction with specific molecular targets and pathways. The azo linkage and functional groups contribute to its reactivity and ability to form complexes with various biomolecules. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-(phenylamino)carbonyl)phenyl)azo-
- 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-nitrophenyl)diazenyl)-N-(3-nitrophenyl)-
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- exhibits unique properties due to the presence of the phenylmethylsulfonyl group.
Properties
CAS No. |
57301-22-1 |
|---|---|
Molecular Formula |
C31H25N3O5S |
Molecular Weight |
551.6 g/mol |
IUPAC Name |
4-[(5-benzylsulfonyl-2-methoxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C31H25N3O5S/c1-39-28-17-16-24(40(37,38)20-21-10-4-2-5-11-21)19-27(28)33-34-29-25-15-9-8-12-22(25)18-26(30(29)35)31(36)32-23-13-6-3-7-14-23/h2-19,35H,20H2,1H3,(H,32,36) |
InChI Key |
TYKQBZSGHJRQAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



